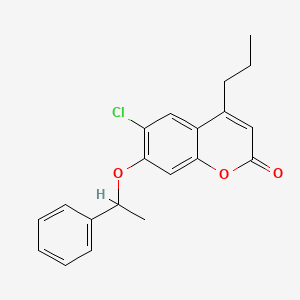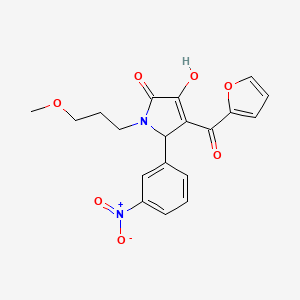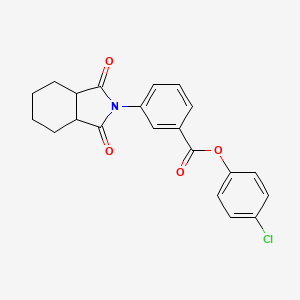
6-chloro-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one
Overview
Description
6-chloro-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein that is widely used in scientific research. This protein has unique properties that make it an ideal tool for studying cellular processes.
Mechanism of Action
6-chloro-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one works by binding to calcium ions, causing a change in its fluorescence properties. When calcium is present, the protein emits green fluorescence, while in the absence of calcium, it emits blue fluorescence. This allows researchers to monitor changes in calcium levels in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular function, making it an ideal tool for studying cellular processes. It has been used to study calcium signaling in a wide range of cell types, including neurons, muscle cells, and immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one is its ability to monitor calcium signaling in real-time, allowing researchers to study dynamic changes in cellular processes. However, there are also limitations to its use. This compound requires the use of specialized equipment, including fluorescence microscopes, to visualize its fluorescence properties. Additionally, its use is limited to cells that express the protein, making it unsuitable for studying calcium signaling in all cell types.
Future Directions
There are several future directions for research involving 6-chloro-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one. One area of interest is the development of new fluorescent proteins with improved properties, such as increased sensitivity or different fluorescence properties. Additionally, researchers are exploring the use of this compound in new applications, such as studying calcium signaling in vivo. Finally, there is interest in using this compound to study the role of calcium signaling in disease processes, such as cancer and neurodegenerative diseases.
Conclusion:
This compound is a valuable tool for studying calcium signaling in cells. Its unique properties allow researchers to monitor changes in calcium levels in real-time, providing valuable insights into cellular processes. While there are limitations to its use, ongoing research is exploring new applications for this protein and developing new fluorescent proteins with improved properties.
Scientific Research Applications
6-chloro-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one is commonly used in scientific research to study calcium signaling in cells. Calcium is an important signaling molecule that plays a role in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound allows researchers to visualize calcium signaling in real-time, providing valuable insights into these processes.
properties
IUPAC Name |
6-chloro-7-(1-phenylethoxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-7-15-10-20(22)24-18-12-19(17(21)11-16(15)18)23-13(2)14-8-5-4-6-9-14/h4-6,8-13H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXQBBXLLCIIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide](/img/structure/B3988558.png)
![2-(4-morpholinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B3988562.png)


![3,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988582.png)
![4-{2-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3988588.png)
![4-[(3,5-dimethyl-1-adamantyl)carbonyl]morpholine](/img/structure/B3988589.png)
![N-cycloheptyl-3-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B3988592.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]valinate](/img/structure/B3988605.png)

![N-(4-{[allyl(2-methoxybenzyl)amino]methyl}phenyl)acetamide](/img/structure/B3988616.png)

